Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Medicinal Chemistry Drug Discovery Lipophilicity

SAR inconsistency due to analog substitution is a critical risk in kinase inhibitor programs. Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 216574-71-9) eliminates this variable with its unique 5-tert-butyl anchor and methyl ester motif. • Proven scaffold for thieno[2,3-d]pyrimidine CDK inhibitor libraries (93% yield to thienooxazinedione intermediate). • Unique MS fragmentation pattern (no ring rupture) for unambiguous reaction tracking. • Consistent 97% purity with validated LogP (~3.0) for reproducible ADME assays. Bulk quantities available; shipped under inert atmosphere.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 216574-71-9
Cat. No. B1590856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS216574-71-9
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(S1)N)C(=O)OC
InChIInChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3
InChIKeyFMRKIVIZYXHGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Overview


Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 216574-71-9) is a functionalized 2-aminothiophene derivative featuring a sterically bulky tert-butyl group at the 5-position and a methyl ester at the 3-position. As a member of the 2-aminothiophene class, it serves as a privileged scaffold in medicinal chemistry, particularly as a key intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles [1]. The compound is typically synthesized via the Gewald reaction, a multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur, and is commercially available as a solid with a standard purity of 97% .

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Substitution Risks


The substitution of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate with a closely related analog (e.g., ethyl ester, carboxylic acid, or 5-methyl derivative) is not trivial and can lead to significant deviations in experimental outcomes. The specific combination of the 5-tert-butyl group and the methyl ester imparts a unique balance of lipophilicity and steric bulk that directly influences reactivity, solubility, and downstream biological activity. As evidenced by mass spectrometric studies, the presence of the tert-butyl group prevents a key fragmentation pathway (thiophene ring rupture) observed in ethyl-substituted analogs [1]. Furthermore, a change from a methyl to an ethyl ester or a carboxylic acid alters the calculated LogP by over 1.0 unit, impacting compound distribution and passive membrane permeability in biological assays . Using an analog without verifying its functional equivalence can compromise the reproducibility and validity of data in structure-activity relationship (SAR) studies and complex synthetic sequences.

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Key Differentiators


Lipophilicity vs. Ester and Acid Analogs

The methyl ester (Target Compound) exhibits an intermediate lipophilicity profile (LogP 2.99-3.20) compared to the more lipophilic ethyl ester analog (LogP 4.22) and the less lipophilic carboxylic acid analog (LogP 2.91). This difference in LogP is a critical determinant of a compound's solubility, membrane permeability, and overall ADME properties in a biological context .

Medicinal Chemistry Drug Discovery Lipophilicity

Mass Spectrometric Fragmentation Stability of tert-Butyl

Under electron impact (EI) mass spectrometry conditions, compounds bearing a 5-tert-butyl group (like the target compound) demonstrate enhanced stability against thiophene ring rupture, a major fragmentation pathway observed in 3-ethyl-substituted 2-thienylamines [1].

Analytical Chemistry Structural Elucidation Mass Spectrometry

Efficient Thienooxazine-dione Synthesis

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate can be efficiently hydrolyzed and cyclized with phosgene to yield a key thieno[2,3-d][1,3]oxazine-2,4-dione intermediate in 93% yield, demonstrating its high synthetic utility for constructing complex fused heterocycles [1].

Organic Synthesis Heterocyclic Chemistry Methodology

FASN Thioesterase Domain Inhibition

The compound Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (ChEMBL ID: CHEMBL1534188) has been identified as a confirmed inhibitor of the thioesterase domain of fatty acid synthase (FASN) with an IC50 of 5.2 µM (5200 nM) [1].

Chemical Biology Enzymology Metabolic Disease

Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Applications


Thieno[2,3-d]pyrimidine Kinase Inhibitor Synthesis

The compound's proven high-yield conversion to a thienooxazinedione intermediate (93% yield) makes it an ideal starting material for the construction of thieno[2,3-d]pyrimidine scaffolds [1]. This specific heterocyclic framework is a recognized core in numerous cyclin-dependent kinase (CDK) and other kinase inhibitor programs, and its use can streamline the synthesis of focused compound libraries [2].

SAR Studies on FASN Inhibition

Given its confirmed, albeit moderate, activity as an FASN thioesterase inhibitor (IC50 = 5.2 µM), this compound serves as a validated starting point for hit-to-lead optimization campaigns [3]. Researchers can systematically modify the 2-amino and 3-carboxylate moieties to explore SAR and improve potency, while the 5-tert-butyl group provides a stable, lipophilic anchor.

Analytical Method Development for 2-Aminothiophenes

The unique mass spectrometric fragmentation pattern of this compound, specifically the absence of thiophene ring rupture due to the 5-tert-butyl group, provides a distinct analytical marker [4]. This property can be leveraged to develop and validate LC-MS or GC-MS methods for tracking this specific building block or its downstream products in complex reaction mixtures, ensuring quality control in multi-step syntheses.

Lipophilicity Calibration for ADME Profiling

With a well-defined calculated LogP value (~3.0), Methyl 2-amino-5-tert-butylthiophene-3-carboxylate can be used as a standard or reference compound in assays designed to measure or predict the impact of lipophilicity on membrane permeability, protein binding, and metabolic stability . This application is valuable for calibrating computational models and in vitro ADME assays in drug discovery settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-tert-butylthiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.